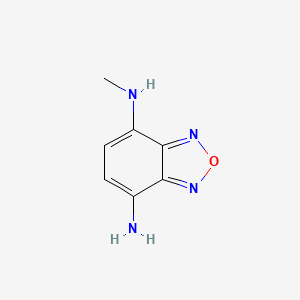![molecular formula C12H11N3OS B13161636 7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the triazoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring fused with a quinoline moiety imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions, such as temperature and time, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and blocking the enzyme’s activity. This compound may also interact with DNA, leading to the inhibition of DNA replication and transcription, which is crucial for its anticancer properties .
Comparación Con Compuestos Similares
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]quinoline: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Contains a quinoxaline moiety instead of a quinoline moiety.
Uniqueness: 7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to the presence of both methoxy and thiol groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups with the triazoloquinoline framework enhances its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C12H11N3OS |
|---|---|
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
7-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
InChI |
InChI=1S/C12H11N3OS/c1-7-5-11-13-14-12(17)15(11)10-4-3-8(16-2)6-9(7)10/h3-6H,1-2H3,(H,14,17) |
Clave InChI |
DJYZDCQILMYJJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NNC(=S)N2C3=C1C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


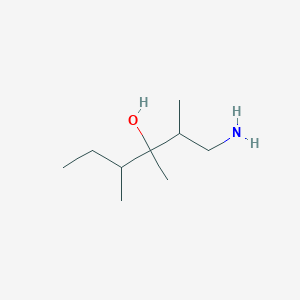
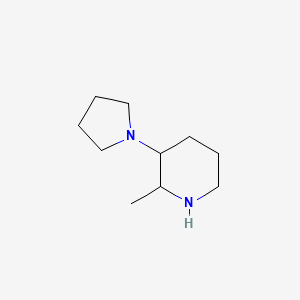

![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
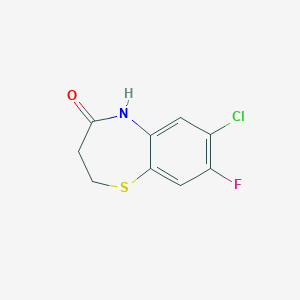
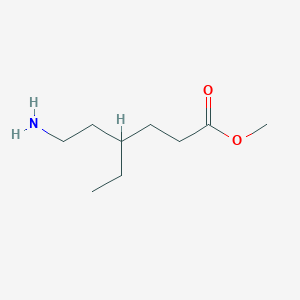
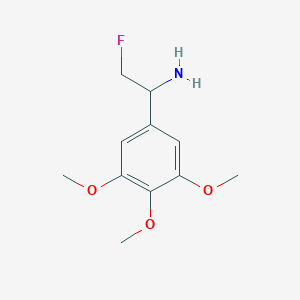
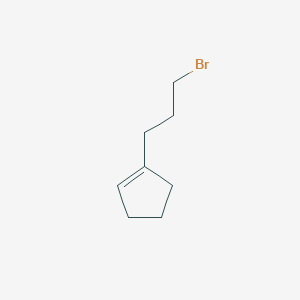
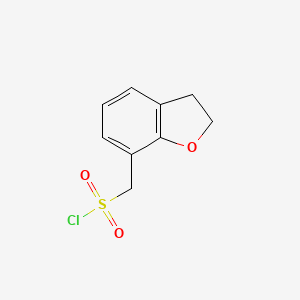

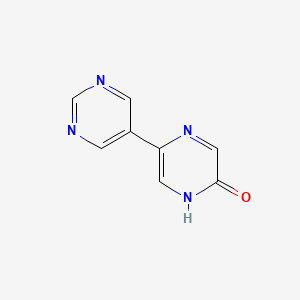
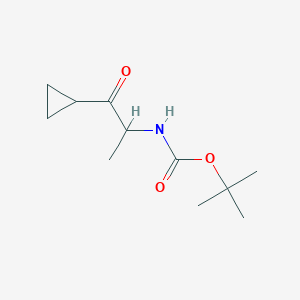
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
